4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide
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Overview
Description
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Future Directions
Research into quinazolin-4(3H)-ones is ongoing, with many potential applications in fields such as medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide typically involves a multi-step process. One common method includes the reaction of o-isothiocyanato-(E)-cinnamaldehyde with amines to produce six-membered heterocycles . This reaction is efficient, mild, and can be conducted under catalyst-free conditions at low cost, making it an ideal alternative to existing methods.
Industrial Production Methods
. The process is designed to be scalable and cost-effective, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products
Mechanism of Action
The mechanism of action of 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid
- 2-(2-thioxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetaldehydes
Uniqueness
What sets 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide apart is its unique structure, which allows it to interact with a different set of molecular targets compared to other quinazolinone derivatives. This unique interaction profile makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-27-15-10-8-14(9-11-15)13-21-18(24)7-4-12-23-19(25)16-5-2-3-6-17(16)22-20(23)26/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDCYSPTSSMRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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